3,4-Diethylthiophene

Description

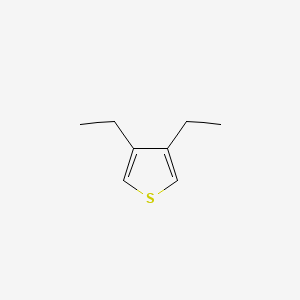

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-3-7-5-9-6-8(7)4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMRVTDUWMBHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334449 | |

| Record name | 3,4-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35686-14-7 | |

| Record name | 3,4-Diethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35686-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035686147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VA6H491OV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Diethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Physicochemical Properties of 3,4 Diethylthiophene

Established Synthetic Pathways to 3,4-Disubstituted Thiophenes

Several fundamental organic reactions can be adapted for the construction of the thiophene ring system with substituents at the 3 and 4 positions.

Ring-Closure and Cyclization Reactions

The formation of the thiophene ring from acyclic precursors is a cornerstone of thiophene synthesis. Classical methods include:

Paal-Knorr Thiophene Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent derpharmachemica.comwikipedia.orguit.no. To synthesize 3,4-disubstituted thiophenes, the 1,4-dicarbonyl precursor must possess the desired substituents at the appropriate positions. For instance, a 2,3-diethyl-1,4-dicarbonyl compound could, in principle, cyclize to yield this compound.

Fiesselmann Thiophene Synthesis: This route typically involves the base-catalyzed condensation of thioglycolic acid derivatives with 1,3-dicarbonyl compounds or related structures wikipedia.orgua.es.

Cyclization of Alkynes: The cyclization of functionalized alkynes in the presence of sulfur sources or catalysts can also yield thiophenes. For example, the cyclization of 1,3-diynes with sulfur can lead to 3,4-diarylsubstituted thiophenes ua.esmdpi.com, suggesting that appropriately substituted alkynes could lead to alkylated thiophenes.

A more specific approach to 3,4-disubstituted thiophenes involves the intermolecular cycloaddition-cycloreversion between disubstituted acetylenes and thiazoles, which has been used to synthesize compounds like 3,4-bis(trimethylsilyl)thiophene rsc.orgresearchgate.net.

Halogenation and Subsequent Functionalization Routes

Halogenation of the thiophene ring, followed by functionalization of the resulting halo-thiophenes, is a common strategy. While direct electrophilic substitution of thiophene typically favors the α-positions (2 and 5), methods exist to access 3,4-disubstituted derivatives.

Synthesis of 3,4-Dibromothiophene (B32776): Thiophene can be converted to tetrabromothiophene, which can then undergo selective debromination to yield 3,4-dibromothiophene google.com. Alternatively, direct bromination protocols can be employed.

Functionalization of 3,4-Dibromothiophene: 3,4-Dibromothiophene serves as a key intermediate. It can undergo regioselective mono-ipso-iodination, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents rsc.orgacs.org. A notable method involves the reaction of 3,4-dibromothiophene with Grignard reagents in the presence of nickel catalysts, such as (dppp)NiCl₂, to produce 3,4-dialkylthiophenes researchgate.net. This route is highly effective for introducing alkyl chains, including ethyl groups, at the 3 and 4 positions.

Alkylation Strategies for Thiophene Ring Systems

Direct alkylation of the thiophene ring via electrophilic aromatic substitution, such as the Friedel-Crafts alkylation, is generally challenging for achieving specific 3,4-disubstitution. Thiophene is highly reactive towards electrophiles, often leading to polysubstitution or reactions at the more activated 2 and 5 positions stackexchange.com. Furthermore, Lewis acid catalysts like aluminum chloride can interact undesirably with the sulfur atom, causing ring degradation and low yields google.com. While Friedel-Crafts acylation preferentially occurs at the 2-position, subsequent reduction of the carbonyl group could, in principle, lead to alkylation, but achieving controlled 3,4-dialkylation remains difficult derpharmachemica.com. Boron trifluoride (BF₃) and its complexes have been reported as catalysts for the alkylation of thiophenes google.com.

Advanced Approaches to this compound Synthesis

Modern synthetic chemistry offers more precise methods for constructing substituted thiophenes, particularly through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, especially using palladium or nickel, has revolutionized the synthesis of complex organic molecules, including substituted thiophenes. These methods allow for the regioselective formation of carbon-carbon bonds.

Suzuki Coupling: This reaction couples organoboron compounds with organic halides or triflates, catalyzed by palladium complexes. The synthesis of this compound can be achieved by coupling a 3,4-dihalothiophene (e.g., 3,4-dibromothiophene) with an ethylboronic acid derivative or by coupling a 3,4-bis(boronic ester)thiophene with an ethyl halide rsc.org. The latter approach utilizes this compound boronic acid ester as a precursor in Suzuki coupling reactions rsc.org.

Stille Coupling: This palladium-catalyzed reaction involves the coupling of organostannanes with organic halides or triflates. It has been employed in the synthesis of terthiophenes researchgate.net and can be a viable route for introducing ethyl groups onto a 3,4-dihalothiophene precursor.

Negishi Coupling: This reaction couples organozinc compounds with organic halides or triflates, catalyzed by palladium or nickel wikipedia.orgorganic-chemistry.orgjk-sci.com. It offers high reactivity, regioselectivity, and functional group tolerance jk-sci.com. The synthesis of 3,4-disubstituted thiophenes has been facilitated by Negishi coupling reactions, often starting from 3,4-dihalothiophenes or silylated thiophene precursors rsc.orgacs.orgsemanticscholar.org.

Nickel-Catalyzed Coupling: As mentioned, nickel catalysts, such as (dppp)NiCl₂, are effective in coupling Grignard reagents with 3,4-dibromothiophene to yield 3,4-dialkylthiophenes researchgate.net.

These cross-coupling strategies, particularly those starting from 3,4-dibromothiophene or silylated/stannylated thiophene precursors, are highly effective for the precise introduction of alkyl substituents like ethyl groups at the 3 and 4 positions of the thiophene ring.

Gewald Reaction and Variants

The Gewald reaction is a well-established multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base tubitak.gov.trtandfonline.comderpharmachemica.comwikipedia.orgorganic-chemistry.orgarkat-usa.org. The reaction proceeds via a Knoevenagel condensation, followed by thiolation and cyclization tubitak.gov.trwikipedia.orgorganic-chemistry.orgarkat-usa.org.

While the primary products of the Gewald reaction are 2-aminothiophenes, the reaction has been modified and applied to synthesize various thiophene derivatives. For instance, diethyl 2,5-diaminothiophene-3,4-dicarboxylate has been synthesized using a variation of the Gewald reaction umich.edu. However, the direct synthesis of this compound via the standard Gewald reaction is not typical, as the reaction is designed to incorporate amino and cyano/ester functionalities, rather than solely alkyl groups at the 3 and 4 positions. Nonetheless, the principles of thiophene ring formation through cyclization remain relevant.

Compound List:

this compound

3,4-Dibromothiophene

3,4-Bis(trimethylsilyl)thiophene

Thiophene

1,4-Diketones

Phosphorus Pentasulfide (P₄S₁₀)

Lawesson's Reagent

Thioglycolic acid derivatives

1,3-Dicarbonyl compounds

1,3-Diynes

Tetrabromothiophene

Ethylboronic acid derivatives

this compound boronic acid ester

Organostannanes

Organozinc compounds

Grignard reagents

2-Aminothiophenes

Diethyl 2,5-diaminothiophene-3,4-dicarboxylate

Ethyl cyanoacetate (B8463686)

Ketones

Aldehydes

α-Cyanoester

Alkyl halides

Aryl halides

Triflates

Green Chemistry Principles in this compound Synthesis ResearchThe application of green chemistry principles is increasingly important in the synthesis of organic materials, including thiophene derivatives. Direct arylation polymerization (DArP) is highlighted as a sustainable synthetic protocol that is cost-effective and atom-economical for preparing conjugated polymersresearchgate.net. This method circumvents the need for pre-functionalized monomers with toxic reagents, such as organostannanes or organoborons, which are required in traditional Stille-Migita and Suzuki-Miyaura polymerization methodsresearchgate.net. The pursuit of more sustainable synthesis for materials involving thiophene units aligns with green chemistry goals of reducing waste and employing safer reaction pathwaysresearchgate.netbioone.org. The development of novel catalytic systems and the exploration of alternative solvents are key areas where green chemistry principles are applied to enhance the environmental profile of these synthesesresearchgate.net.

Catalyst Development for Sustainable SynthesisCatalyst development is central to achieving sustainable synthesis, particularly in metal-catalyzed cross-coupling and C-H activation reactions relevant to thiophene chemistry. Palladium-based catalysts are frequently employed in these transformations. For instance, systems involving Pd(OAc)2 with various additives, or Pd(II)/-(PPh)3 catalytic systems, have been utilized in direct arylation polymerizationresearchgate.net. Specific catalysts like SiliaCat DPP-Pd, often used in conjunction with bases such as K2CO3 and additives like pivalic acid, have also been investigated for direct arylation reactionsresearchgate.net. In the synthesis of oligothiophene hybrids, palladium catalysts such as [Pd2dba3]·CHCl3 with specific ligands and bases, or Pd(PPh3)2Cl2 in combination with CuI, are employed in Suzuki cross-coupling reactionsrsc.org. The ongoing research trend is towards developing more efficient and sustainable catalysts, including those based on first-row transition metals, to further reduce the environmental impact of synthesizing complex organic molecules and polymersresearchgate.net.

Data Table: Solvents and Catalysts in Reactions Involving this compound

| Category | Substance | Context/Application | Notes |

| Solvents | Toluene (B28343) | Direct Arylation Polymerization (DArP) | Reported as an optimal solvent for DArP with certain thiophene monomers researchgate.net. |

| p-Cymene (B1678584) | Direct Arylation Polymerization (DArP) | Investigated as a sustainable alternative to aromatic solvents like toluene researchgate.net. | |

| Deep Eutectic Solvents (DESs) | Specific reactions | Shown to be successfully applied and offer insights into reaction mechanisms researchgate.net. | |

| Hexafluoroisopropanol | Synthesis reaction of this compound | Used as a solvent in a reported synthesis procedure purdue.edu. | |

| N,N-dimethylacetamide (DMA) | Small-molecule direct arylation of thiophene-based substrates | Used in conditions similar to those for conjugated polymer synthesis researchgate.net. | |

| Catalysts/Systems | Pd(OAc)2 with additives | Direct Arylation Polymerization (DArP) | Employed in C-H activation for conjugated polymer synthesis researchgate.net. |

| Pd(II)/-(PPh)3 catalytic systems | Direct Arylation Polymerization (DArP) | Utilized for direct arylation, contributing to polymer synthesis researchgate.net. | |

| SiliaCat DPP-Pd | Small-molecule direct arylation of thiophene-based substrates | Used with K2CO3 and pivalic acid researchgate.net. | |

| [Pd2dba3]·CHCl3 / HP(tBu)3BF4 / K3PO4 / THF | Suzuki cross-coupling reaction | Used in the synthesis of oligothiophene hybrids rsc.org. | |

| Pd(PPh3)2Cl2 / CuI | Suzuki cross-coupling reaction | Employed in the synthesis of oligothiophene hybrids rsc.org. | |

| Additives/Bases | K2CO3 | Small-molecule direct arylation of thiophene-based substrates | Used in conjunction with SiliaCat DPP-Pd researchgate.net. |

| Pivalic acid (PivOH) | Small-molecule direct arylation of thiophene-based substrates | Used as an additive with SiliaCat DPP-Pd researchgate.net. | |

| Bromotrimethylsilane (B50905) | Synthesis reaction of this compound | Used in a reported synthesis procedure purdue.edu. | |

| [Hydroxy(tosyloxy)iodo]benzene | Synthesis reaction of this compound | Used in a reported synthesis procedure purdue.edu. |

List of Compounds Mentioned:

this compound (DEtTh)

3,4-ethylenedioxythiophene (B145204) (EDOT)

3,4-dimethoxythiophene (B1306923) (DMeOTh)

3,4-dihexylthiophene (B1283631) (DHexTh)

1,2,4,5-tetrafluorobenzene (B1209435) (F4)

2,7-dibromo-9,9-dioctylfluorene

dimethyl 3,4-thiophenedicarboxylate

thienopyrazine (TP)

thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD)

SiliaCat DPP-Pd

this compound boronic acid ester

α,α'-diiodobithiophene

quaterthiophene

3-[(E)-2-butenyl]-thiophene

2-ethyl-5-(2-methylpropyl)-thiophene

3-isopropylthiophenol (B66714)

4-(1,1-dimethylethyl)-benzenethiol

2,6-dimethylbenzo[b]thiophene (B3277498)

2-ethyl-5-hexylthiophene

2,4-diethylbenzo[b]thiophene

[Hydroxy(tosyloxy)iodo]benzene

bromotrimethylsilane

hexafluoroisopropanol

sodium bicarbonate

p-cymene

toluene

Deep Eutectic Solvents (DESs)

N,N-dimethylacetamide (DMA)

Pd(OAc)2

Pd(II)/-(PPh)3

K2CO3

pivalic acid (PivOH)

[Pd2dba3]·CHCl3

HP(tBu)3BF4

K3PO4

THF

Pd(PPh3)2Cl2

CuI

Chemical Reactivity and Derivatization Studies of 3,4 Diethylthiophene

Nucleophilic Substitution and Addition Reactions on Functionalized Thiophene (B33073) Rings

While thiophenes are generally less susceptible to nucleophilic attack compared to electron-deficient aromatic systems, specific functionalization can enable such reactions.

Nitro groups are strong electron-withdrawing substituents that can activate aromatic rings towards nucleophilic aromatic substitution (SNAr). If a nitro group were present on the 3,4-diethylthiophene ring, it would significantly alter its reactivity. For example, in related nitrothiophene systems, the nitro group can be displaced by nucleophiles, particularly when activated by other electron-withdrawing groups or positioned appropriately on the ring mdpi.comresearchgate.net. Research on 2-nitrothiophene (B1581588) indicates that it can undergo degradation pathways involving single electron transfer, leading to nitroso and amino derivatives, and that the nitro group can influence biological activity researchgate.net. While direct studies on nitro-3,4-diethylthiophene are not widely detailed in the provided snippets, the general principles of nitro-aromatic chemistry suggest that a nitro group on this scaffold would be a key handle for further transformations, potentially via reduction to an amine or displacement.

Amidation reactions are crucial for synthesizing carboxamide derivatives, which are prevalent in pharmaceuticals and materials science. Thiophene-2-carboxamide derivatives, for instance, have been synthesized and studied for their biological activities tubitak.gov.trjst.go.jpgoogle.com. The synthesis of these compounds often involves coupling a thiophene carboxylic acid with an amine or reacting a thiophene derivative with an isocyanate google.commdpi.com. For example, a general approach involves the reaction of thiophene carboxylic acids with pyrazole (B372694) amines using coupling reagents like EDC·HCl and DMAP to form amide bonds mdpi.com. The preparation of 2-aminothiophene-3-carboxamide (B79593) derivatives is also well-established, often utilizing the Gewald reaction tubitak.gov.trgoogle.com. While specific amidation reactions directly on this compound are not explicitly detailed, the ethyl ester derivatives of thiophenes can be hydrolyzed to carboxylic acids, which can then be amidated .

Side-Chain Functionalization and Modification of Ethyl Groups

The ethyl groups attached to the 3 and 4 positions of the thiophene ring offer sites for side-chain functionalization. While direct literature on modifying the ethyl groups of this compound is limited in the provided search results, general strategies for alkyl side-chain modification in polythiophenes can be considered. These include methods like radical halogenation, oxidation, or other reactions that target C-H bonds. For instance, in poly(3-alkylthiophene)s, functional groups can be introduced via post-polymerization reactions on bromoalkyl side chains cmu.edu. Studies on the influence of side-chain regiochemistry in polythiophenes often involve ethyl groups as a simplified model for steric and electronic effects acs.org.

Multi-Component Reactions for Diverse Thiophene Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies for constructing complex molecules in a single step, making them valuable for generating diverse thiophene derivatives researcher.lifebenthamscience.comnih.govorganic-chemistry.orgnih.govresearchgate.net. These reactions typically involve the simultaneous reaction of three or more starting materials to form a product that incorporates structural elements from all reactants. Thiophenes are frequently synthesized via MCRs, such as variations of the Gewald reaction, which involves the condensation of ketones or aldehydes with α-cyanoesters and sulfur google.comorganic-chemistry.org. Other MCRs can lead to thiophene derivatives through cyclization reactions involving sulfur-containing synthons and unsaturated compounds researchgate.netbenthamscience.comrsc.org. While specific MCRs employing this compound as a direct reactant are not detailed, its derivatives could serve as valuable building blocks in such transformations.

Polymerization and Oligomerization Research of 3,4 Diethylthiophene and Analogs

Oxidative Polymerization Mechanisms and Control

Oxidative polymerization is a common method for synthesizing conjugated polymers, relying on the oxidation of monomers to form radical cations that subsequently couple to create polymer chains.

Chemical Oxidative Polymerization Methodologies

Chemical oxidative polymerization typically involves using oxidants like iron(III) chloride (FeCl₃) in organic solvents such as chloroform (B151607) or dichloromethane (B109758) researchgate.netscielo.brresearchgate.netresearchgate.netresearchgate.netchalmers.senih.gov. This method is favored for its simplicity, cost-effectiveness, and scalability, making it suitable for large-scale production nih.gov. The mechanism generally involves the formation of monomer radical cations, which then undergo coupling reactions, often at the α-positions (2 and 5 positions) of the thiophene (B33073) ring, to form oligomers and eventually polymer chains researchgate.netwinona.eduresearchgate.net. Dopants, such as poly(styrene sulfonate) (PSS), are often incorporated during polymerization to yield conductive polymer dispersions researchgate.netchemrxiv.org. The choice of solvent and oxidant can influence the molecular weight, regioregularity, and morphology of the resulting polymer scielo.brnih.gov. For instance, using FeCl₃ in chloroform or dichloromethane has been reported for the synthesis of poly(3-hexylthiophene) scielo.brnih.gov. Mechanochemical oxidative polymerization, conducted without solvents, has also emerged as a sustainable approach rsc.org.

Table 1: Representative Chemical Oxidative Polymerization of Thiophene Derivatives

| Monomer/Derivative | Oxidant | Solvent | Polymerization Conditions/Notes | Resulting Polymer Properties (General) | References |

| 3-Hexylthiophene (B156222) (3HT) | FeCl₃ | Chloroform (CHCl₃) | Room temperature, 24h; precipitation in methanol | Moderate regioregularity (~70-80%), good yield scielo.brnih.gov | researchgate.netscielo.brresearchgate.netresearchgate.netresearchgate.netchalmers.senih.govrsc.org |

| 3-Hexylthiophene (3HT) | FeCl₃ | Dichloromethane (DCM) | Alternative to CHCl₃ for lower molecular weight scielo.br | Lower molecular weight, potentially higher electron conduction scielo.br | scielo.br |

| 3,4-Ethylenedioxythiophene (B145204) (EDOT) | Na₂S₂O₈ / Fe₂(SO₄)₃ | Deionized water (with PSS) | Room temperature, 24h; ion exchanger used for purification | PEDOT/PSS dispersion; tunable surface resistivity researchgate.net | researchgate.net |

| Donor-Acceptor (DAD) monomers (e.g., alkyl thiophene + acceptors) | FeCl₃ | Chloroform (CHCl₃), o-dichlorobenzene (ODCB) | Room temperature; ODCB improves molecular weight chalmers.se | Low bandgap polymers; improved molecular weight in ODCB chalmers.se | chalmers.se |

Electrochemical Polymerization Techniques

Electrochemical polymerization offers precise control over film thickness, morphology, and deposition onto conductive substrates. Techniques such as cyclic voltammetry (CV) and potentiostatic methods are commonly employed winona.eduresearchgate.netresearchgate.netdoi.orgresearchgate.netajrconline.orgresearchgate.netnih.govdtic.milresearchgate.netfrontiersin.org. The process typically involves applying a potential to a working electrode immersed in an electrolyte solution containing the monomer and a supporting electrolyte (e.g., LiClO₄, TBAPF₆) in solvents like acetonitrile (B52724) or dichloromethane winona.educhemrxiv.orgresearchgate.netnih.govnih.govkingston.ac.uk. The monomer is oxidized at the electrode surface, forming radical cations that initiate polymerization. The growth can follow various mechanisms, such as progressive nucleation followed by diffusion-controlled growth, or instantaneous nucleation with charge transfer as the rate-limiting step researchgate.net. CV is used to monitor the polymerization process by observing changes in current and potential peaks, which correspond to monomer oxidation, polymer doping/dedoping, and film formation researchgate.netajrconline.orgdtic.mil. For instance, the electrochemical polymerization of 3,4-ethylenedioxythiophene (EDOT) has been extensively studied, yielding poly(3,4-ethylenedioxythiophene) (PEDOT) films with tunable properties chemrxiv.orgresearchgate.netnih.gov.

Table 2: Representative Electrochemical Polymerization of Thiophene Derivatives

| Monomer/Derivative | Electrolyte/Solvent | Polymerization Technique | Applied Potential/Conditions | Resulting Polymer Properties (General) | References |

| 3,4-Ethylenedioxythiophene (EDOT) | LiClO₄ in Acetonitrile (MeCN) | Potentiostatic, CV | Constant potential (e.g., 1.2 V vs. Ag/Ag⁺) nih.gov | PEDOT films; tunable thickness, electrochromic properties researchgate.netnih.gov | winona.eduresearchgate.netchemrxiv.orgresearchgate.netnih.govfrontiersin.orgnih.govkingston.ac.uk |

| Thiophene | LiClO₄ in Acetonitrile (MeCN) | CV, Chronoamperometry | Potentials ~1.6-1.8 V winona.edu | Polythiophene films; uniform, conductive winona.edu | winona.eduresearchgate.netajrconline.orgdtic.milresearchgate.net |

| Thieno[3,4-b]thiophene (T34bT) & EDOT (Copolymerization) | Tetrabutylammonium perchlorate (B79767) (TBAP) or hexafluorophosphate (B91526) (TBAPF₆) in MeCN/CH₂Cl₂ | CV, Chronocoulometry, Chronogravimetry | Simultaneous polymerization | Copolymer with enhanced stability, specific doping levels researchgate.net | researchgate.net |

Transition Metal-Mediated Polymerization Routes

Transition metal-catalyzed polymerizations offer superior control over polymer architecture, molecular weight, and regioregularity compared to traditional oxidative methods.

Direct (Hetero)Arylation Polymerization (DHAP) has emerged as a powerful technique for synthesizing conjugated polymers, including thiophene derivatives frontiersin.orgcore.ac.ukrsc.orgrsc.orgresearchgate.net. DHAP involves the direct coupling of C-H bonds with C-halogen bonds, typically catalyzed by palladium (Pd) complexes. This method is atom-economical and avoids the need for pre-functionalized monomers (e.g., stannyl (B1234572) or boronic acid derivatives), simplifying synthetic routes frontiersin.orgrsc.orgresearchgate.net. For example, EDOT-based copolymers have been synthesized via DHAP, achieving moderate to excellent yields and controlled molecular weights frontiersin.orgrsc.org.

Kumada Catalyst-Transfer Polycondensation (KCTP), often catalyzed by nickel (Ni) complexes, is another significant chain-growth polymerization method for conjugated polymers nih.govru.nlnih.govrsc.orgecust.edu.cnresearchgate.net. KCTP allows for precise control over molecular weight, dispersity, and end-group functionalization, leading to well-defined polymer architectures nih.govresearchgate.net. This method is particularly effective for producing regioregular poly(3-alkylthiophene)s (P3ATs) nih.govcmu.edumagtech.com.cn. The mechanism involves a chain-growth process where the catalyst remains attached to the growing polymer chain, facilitating controlled propagation nih.govresearchgate.net. Other transition metal-catalyzed methods like Stille coupling and McCullough/Rieke methods are also employed for synthesizing regioregular polythiophenes nih.govcmu.edumagtech.com.cn.

Table 3: Transition Metal-Mediated Polymerization of Thiophene Derivatives

| Monomer/Derivative | Catalyst System | Polymerization Method | Key Features/Advantages | Resulting Polymer Properties (General) | References |

| EDOT-based monomers | Pd complexes | Direct (Hetero)Arylation Polymerization (DHAP) | Atom economy, C-H activation, avoids pre-functionalization frontiersin.orgrsc.orgresearchgate.net | Soluble copolymers, controlled molecular weight, tailored electronic properties frontiersin.org | frontiersin.orgcore.ac.ukrsc.orgrsc.orgresearchgate.net |

| 3-Alkylthiophenes (e.g., 3-hexylthiophene) | Ni complexes (e.g., Ni(dppp)Cl₂) | Kumada Catalyst-Transfer Polycondensation (KCTP) | Chain-growth mechanism, controlled molecular weight, high regioregularity nih.govnih.govcmu.edumagtech.com.cn | Regioregular P3ATs with high crystallinity and π-stacking nih.govcmu.edursc.org | nih.govru.nlnih.govrsc.orgecust.edu.cnresearchgate.netmagtech.com.cnnih.gov |

| 3-Alkylthiophenes | Ni catalysts (McCullough method) | Grignard Metathesis (GRIM) | Synthesis of regioregular P3ATs nih.govcmu.edumagtech.com.cn | High regioregularity (>98% HT) cmu.edu | nih.govcmu.edumagtech.com.cn |

Structure-Controlled Synthesis of Poly(3,4-Diethylthiophene)

Achieving control over the polymer's microstructure, such as regioregularity and the formation of block or graft copolymers, is crucial for tailoring material properties for specific applications.

Regioregularity and Stereoregularity Investigations

Regioregularity in polythiophenes refers to the consistent head-to-tail (HT) coupling of monomer units along the polymer backbone nih.govcmu.edumagtech.com.cnrsc.org. In contrast, regiorandom polymers contain a mixture of head-to-head (HH), tail-to-tail (TT), and HT couplings. Unfavorable HH and TT couplings can lead to steric hindrance, causing twisting of the thiophene rings, disruption of π-conjugation, reduced crystallinity, and diminished electronic properties like conductivity and charge mobility nih.govcmu.edursc.org.

Methods like the McCullough synthesis (using Ni catalysts and Grignard reagents) and Rieke zinc polymerization are highly effective in producing regioregular poly(3-alkylthiophene)s (P3ATs) with over 98% HT couplings nih.govcmu.edumagtech.com.cn. KCTP also offers excellent control over regioregularity nih.govnih.gov. While specific studies on the regioregularity of this compound polymers are not as prevalent as for 3-hexylthiophene or EDOT, the principles established for these analogs are directly applicable. Achieving high regioregularity in poly(this compound) would likely involve similar transition metal-catalyzed methods to promote consistent HT coupling, leading to enhanced planarity, π-conjugation, and improved charge transport properties.

Block and Graft Copolymerization Strategies

Block and graft copolymerization are strategies used to combine the desirable properties of different polymer segments, creating materials with unique functionalities. For thiophene-based polymers, this can involve incorporating conductive segments with other functional or processable polymers.

For example, poly(3,4-ethylenedioxythiophene)-graft-poly(ε-caprolactone) (PEDOT-g-PCL) copolymers have been synthesized via chemical oxidative polymerization to improve the processability of PEDOT, which is typically insoluble and infusible rsc.org. These graft copolymers can be processed into 3D scaffolds for biomedical applications. Similarly, poly(3-hexylthiophene) has been grafted onto gelatin to create transient electronic materials that combine conductivity with biodegradability nih.govrsc.org. While direct examples of this compound in block or graft copolymers are not explicitly found in the provided search results, the established methods for creating PEDOT or P3HT-based copolymers could be adapted. This would involve polymerizing this compound blocks or side chains using controlled polymerization techniques and then attaching them to or incorporating them within other polymer backbones or structures.

Computational and Theoretical Investigations of 3,4 Diethylthiophene Systems

Quantum Chemical Calculations

Quantum chemical methods are fundamental for probing the electronic structure and molecular orbital characteristics of 3,4-Diethylthiophene.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for determining the electronic structure of molecules and solids. For this compound, DFT calculations can provide insights into its ground-state geometry, charge distribution, and electronic properties such as ionization potentials and electron affinities. These calculations are crucial for understanding how the molecule interacts with its environment or other molecules. For instance, DFT has been employed to study the electronic structure of thiophene (B33073) derivatives, revealing their aromatic character and the influence of substituents on their electronic properties thieme-connect.dekab.ac.ugresearchgate.netaps.org. While specific DFT studies on this compound's electronic structure are not extensively detailed in the provided snippets, the general application of DFT to thiophene systems suggests its utility in predicting properties like HOMO-LUMO gaps, which are indicative of chemical reactivity and optical properties mdpi.comdergipark.org.tr.

Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, and semi-empirical methods, which use approximations and experimental data to simplify calculations, are also valuable for characterizing molecular orbitals. These methods can provide detailed information about the shape, energy, and symmetry of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Understanding these frontier orbitals is key to predicting chemical reactivity and electronic transitions researchgate.netsapub.orgwiley.com. While specific ab initio or semi-empirical studies focused solely on this compound are not detailed in the provided search results, these methods are generally applied to thiophene systems for molecular orbital characterization sapub.orgwiley.comdtic.mil.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, understand how it adopts different spatial arrangements, and investigate intermolecular interactions. This is particularly relevant for understanding how the molecule behaves in solution, in a crystal lattice, or when interacting with biological targets or surfaces mun.canih.govbiorxiv.orgnih.govmdpi.com. MD simulations can reveal preferred conformations, the flexibility of the molecule, and the nature of interactions such as van der Waals forces or hydrogen bonding, which are critical for its physical and chemical properties. For example, MD simulations are used to study protein dynamics and conformational changes nih.govbiorxiv.orgmdpi.com, and similar principles apply to smaller organic molecules like this compound for understanding its structural flexibility and interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Thiophene Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish correlations between the chemical structure of molecules and their biological activities or physicochemical properties, respectively researchgate.netmdpi.com. These methods are invaluable for predicting the behavior of new compounds based on the properties of known ones.

Once relevant descriptors are identified, predictive models are built. These models mathematically link the descriptors to the observed activity or property. For this compound, QSAR/QSPR models could be developed to predict properties such as solubility, boiling point, reactivity, or even biological activity if relevant data were available. The goal is to create a model that can accurately predict the properties of unseen compounds based on their structures, thereby guiding further research and development researchgate.netmdpi.comics.ir. While specific QSAR/QSPR models for this compound are not explicitly detailed in the provided search results, the general application of these methods in thiophene chemistry indicates their potential utility nih.gov.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 3,4-Diethylthiophene, both ¹H NMR and ¹³C NMR are crucial for structural confirmation.

¹H NMR spectroscopy reveals the different types of hydrogen atoms and their environments. The spectrum would typically show signals corresponding to the protons on the thiophene (B33073) ring and the protons of the two ethyl groups. The ethyl groups, with their characteristic methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, would appear as distinct multiplets (quartet and triplet, respectively) due to spin-spin coupling. The thiophene ring protons, if present and distinct, would appear as singlets or multiplets depending on their chemical environment and coupling.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. It identifies the number of unique carbon environments in the molecule. For this compound, one would expect signals for the four carbons of the thiophene ring and the two carbons of each ethyl group (methylene and methyl). The chemical shifts of the thiophene ring carbons would be indicative of their aromatic nature and substitution pattern, while the ethyl group carbons would resonate at characteristic aliphatic chemical shifts.

While specific experimental NMR data for this compound were not directly found in the provided search results, related thiophene derivatives, such as 3,4-dimethylthiophene (B1217622), show characteristic signals for ring and alkyl protons and carbons nist.gov. For instance, ¹³C NMR data for a related compound showed signals in the aromatic region for the thiophene ring carbons and in the aliphatic region for the methyl and methylene carbons rsc.org.

Vibrational Spectroscopy Applications (Raman, FTIR) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about functional groups, bond types, and molecular symmetry.

FTIR spectroscopy involves the absorption of infrared radiation by molecular vibrations. Characteristic absorption bands for this compound would be expected for C-H stretching in the ethyl groups (around 2850-2970 cm⁻¹), C=C stretching within the thiophene ring (typically in the 1400-1600 cm⁻¹ range), and C-S stretching vibrations associated with the thiophene ring (often found in the fingerprint region below 1000 cm⁻¹). The specific positions and intensities of these bands are diagnostic of the molecular structure.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary vibrational information. It is particularly sensitive to symmetric vibrations and vibrations involving changes in polarizability. For this compound, Raman spectroscopy would also reveal C-H stretching and bending modes of the ethyl groups, as well as ring breathing and C-S stretching modes of the thiophene core. Research on thiophene itself indicates characteristic Raman bands related to ring vibrations and C-H stretching researchgate.netrsc.org.

While specific FTIR and Raman spectra for this compound were not detailed in the search results, studies on similar thiophene derivatives highlight the utility of these techniques for structural assignment rsc.orgscifiniti.comresearchgate.netscispace.com.

Electronic Spectroscopy for Optoelectronic System Analysis (UV-Vis, Photoluminescence)

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, is vital for understanding the electronic transitions within a molecule and its potential optoelectronic properties.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, absorption bands would arise from π → π* electronic transitions within the aromatic thiophene ring, potentially influenced by the ethyl substituents. The position (wavelength, λmax) and intensity (molar absorptivity, ε) of these absorption bands provide insight into the electronic structure and conjugation. Research on related aromatic systems, such as diphenylthiophene, shows solvent-dependent shifts in UV-Vis absorption bands, indicating sensitivity to the electronic environment researchgate.net.

Photoluminescence (PL) spectroscopy, which measures the emission of light after excitation, can reveal fluorescence or phosphorescence properties. If this compound exhibits luminescence, its emission spectrum and quantum yield would be important parameters for applications in organic light-emitting diodes (OLEDs) or fluorescent probes. While specific PL data for this compound were not found, UV-Vis absorption spectra for 3,4-dimethylthiophene are available, showing absorption in the UV region nist.gov.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and providing structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile organic compounds. For this compound, EI-MS would yield a molecular ion peak (M⁺) corresponding to its molecular weight (C₈H₁₂S, MW ≈ 140.25 g/mol ) nih.gov. Fragmentation of the molecule would occur through the cleavage of bonds. Characteristic fragments might arise from the loss of ethyl groups, parts of the ethyl chains (e.g., CH₃, C₂H₅, C₂H₄), or rearrangements involving the thiophene ring. Analyzing these fragments helps confirm the proposed structure.

Other MS techniques, such as Electrospray Ionization (ESI-MS), can also be used, often for less volatile or more polar compounds, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). Tandem mass spectrometry (MSⁿ) can further elucidate fragmentation pathways by fragmenting selected ions. Research on similar heterocyclic compounds demonstrates how mass spectral fragmentation patterns are used to confirm structures and identify related compounds nih.govraco.catcoventry.ac.uklibretexts.org.

X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and molecular packing.

Single-crystal XRD analysis requires well-formed crystals of the compound. If this compound can be crystallized, XRD would yield definitive data on its solid-state structure, including unit cell parameters, space group, and atomic coordinates. This level of detail is crucial for understanding intermolecular interactions and solid-state properties.

Powder XRD (PXRD) can be used for crystalline powders and provides information about the crystal lattice and phase purity. It can confirm the crystalline nature of a sample and identify different polymorphs. While specific XRD data for this compound were not found, studies on related thiophene derivatives confirm the utility of XRD in elucidating crystal structures and conformational arrangements rsc.orgmdpi.com.

Advanced Microscopy (SEM, TEM, AFM) for Morphological and Nanoscale Structure Analysis

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the morphology and nanoscale structure of materials.

SEM provides high-resolution images of a sample's surface morphology by scanning it with a focused electron beam. TEM uses a transmitted electron beam to create images of the internal structure and morphology of very thin samples. AFM, which uses a physical probe to scan the surface, can provide three-dimensional topographic information with high resolution, even in liquid environments.

For a pure compound like this compound in its solid form, these techniques would be used to examine crystal morphology, particle size distribution, and surface features. If the compound were incorporated into a material (e.g., thin films, nanoparticles), these microscopies would be essential for characterizing the resulting morphology and its impact on performance. While specific microscopy images of this compound were not found, these techniques are standard for characterizing the physical form of chemical substances afmworkshop.comdelongamerica.comresearchgate.netiupac.orgmdpi.com.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are used to investigate the redox properties of molecules, revealing their susceptibility to oxidation and reduction and providing information about their electronic behavior.

CV involves scanning the electrode potential over a range and monitoring the resulting current. For this compound, CV would identify the potentials at which oxidation and reduction occur. These redox potentials are critical for understanding its behavior in electrochemical devices, such as organic electronics or batteries, and for assessing its stability under electrochemical conditions. The shape and separation of the anodic and cathodic peaks in a voltammogram provide information about the reversibility of the redox processes.

While specific CV data for this compound were not found, studies on related thiophene-based materials often employ CV to determine their electrochemical window and stability abechem.commnstate.eduedaq.compdx.edunih.gov. These studies demonstrate how CV can reveal key electrochemical properties relevant to applications in energy storage and organic electronics.

Applications of 3,4 Diethylthiophene in Advanced Materials Science Research

Precursors and Building Blocks for Functional Organic Materials

Conjugated Polymers and Oligomers for Organic Electronics Research

Conjugated polymers and oligomers based on thiophene (B33073) units are central to the development of organic electronics. Their extended π-electron systems enable efficient charge transport and light absorption/emission, making them suitable for various electronic devices nih.govucm.esresearchgate.net.

Organic Field-Effect Transistors (OFETs) Material Development

Thiophene-based oligomers and polymers are extensively investigated for their semiconducting properties in OFETs nih.govresearchgate.netmdpi.comnih.gov. The planarity and rigidity of the conjugated backbone, often achieved through thiophene units, are critical for efficient charge carrier mobility mdpi.comnih.gov. For instance, oligomers with thiophene-containing structures have shown promise as p-type semiconductor materials, with reported field-effect mobilities in the range of 10-3 cm2/Vs mdpi.com. While direct studies on 3,4-Diethylthiophene in OFETs were not found in the provided snippets, its structural motif is fundamental to many high-performance thiophene-based semiconductors used in these devices. Derivatives like those incorporating dithienobenzodithiophene units have been synthesized and evaluated for OFET applications, demonstrating mobilities up to 1.26 cm2/Vs nih.gov.

Organic Photovoltaics (OPVs) Acceptor/Donor Unit Research

Thiophene derivatives are widely employed as donor or acceptor units in organic photovoltaic (OPV) devices due to their tunable energy levels and light-harvesting capabilities mdpi.comfrontiersin.orgresearchgate.netrsc.orgrsc.org. The structural design of these molecules, often featuring fused thiophene rings or specific donor-acceptor architectures, significantly impacts device performance, including power conversion efficiency (PCE) mdpi.comfrontiersin.orgresearchgate.net. For example, small molecules incorporating dithieno[3,2-b:2′,3′-d]thiophene units have been developed as near-infrared non-fullerene acceptors, achieving PCEs of up to 10.74% rsc.org. Similarly, polymers with thiophene backbones have shown potential for OPVs, with some achieving PCEs as high as 9.60% frontiersin.org. While This compound itself is not explicitly mentioned as a direct component in these studies, its structural framework is representative of the thiophene units that form the basis of many successful OPV materials. Diethyl thiophene-2,5-dicarboxylate has also been noted as a component for organic semiconductors used in devices like OLEDs and OFETs , indirectly linking its structural class to optoelectronic applications.

Electrochromic Materials Science Investigations

Electrochromic materials change their optical properties upon application of an electrical potential, finding use in smart windows, displays, and sensors tubitak.gov.trunizg.hr. Thiophene-based polymers, particularly derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT), are well-established electrochromic materials tubitak.gov.trunizg.hrpurdue.edufrontiersin.org. For instance, copolymers incorporating EDOT units have demonstrated optical contrasts of 24% at 500 nm with fast switching times of 1.0 s tubitak.gov.tr. Polymers based on poly(3,4-propylenedioxythiophene) (ProDOT) have also been investigated for electrochromic devices purdue.edu. While This compound is not directly cited in the context of electrochromic materials in the provided snippets, its fundamental thiophene structure is shared with these electroactive polymers. Furthermore, a compound named 3,4-diethyl thiophene-3,4-dicarboxylate-2,5-diamine has been mentioned in relation to electrochromic conjugated thiophenoazomethines exhibiting visible-to-near-IR color changes molaid.com.

Supramolecular Architectures and Self-Assembly Studies

Supramolecular chemistry focuses on the design and synthesis of complex molecular assemblies held together by non-covalent interactions. Thiophene derivatives can be incorporated into such architectures, influencing their properties and potential applications.

Host-Guest Chemistry Involving Thiophene Derivatives

Host-guest chemistry involves the specific binding of a "guest" molecule within a "host" molecule, driven by non-covalent forces like hydrogen bonding, van der Waals forces, and hydrophobic interactions wikipedia.orgmdpi.com. While the provided literature extensively discusses host-guest chemistry with molecules like cyclodextrins and porphyrins, direct mentions of This compound or its immediate derivatives participating in host-guest systems were not found. However, the general principles of molecular recognition and self-assembly, which are core to host-guest chemistry, are applicable to a broad range of organic molecules, including thiophene-based systems. The ability of thiophene units to engage in π-π stacking and other non-covalent interactions suggests potential for their integration into supramolecular frameworks, although specific examples involving this compound are not detailed in the provided search results.

Directed Assembly of Nanostructures

Directed assembly refers to processes that utilize external fields, such as electric, fluidic, magnetic, or optical forces, to guide nanoelements into specific, ordered arrangements on substrates, forming functional nanostructures nih.gov. These ordered structures are critical for the performance of advanced electronic and sensing devices.

While specific research detailing the use of this compound in the direct, field-driven assembly of nanostructures is not extensively covered in the provided literature, its significance as a building block for organic semiconductors is established . Organic semiconductors derived from thiophene units are integral components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The fabrication of these devices relies on the formation of highly ordered thin films, where precise molecular packing and arrangement are paramount. This molecular ordering, achieved through controlled deposition and processing techniques, can be considered a form of directed assembly at the molecular level, enabling the desired electronic properties. Therefore, this compound, as a precursor to such materials, indirectly contributes to the development of ordered structures essential for advanced electronic applications.

Advanced Chemical Synthesis Reagents and Intermediates

The chemical structure of this compound suggests its potential utility as a reagent or intermediate in the synthesis of more complex organic molecules. Although direct applications of this compound itself as a reagent or intermediate in published synthesis pathways are not extensively detailed in the provided search results, related thiophene derivatives play significant roles in advanced chemical synthesis. These derivatives often serve as crucial building blocks or intermediates for functional materials and biologically active compounds.

Several thiophene derivatives, synthesized from or related to basic thiophene structures, are employed in advanced chemical synthesis:

Diethyl thiophene-2,5-dicarboxylate is utilized as a building block for synthesizing more complex thiophene derivatives used in organic semiconductors, which are essential for devices such as OLEDs and OFETs . Furthermore, it serves as a precursor in the synthesis of thiophene-2,5-carbohydrazide derivatives, which have been investigated for their anticancer activity impactfactor.org.

3,4-Dimethoxythiophene (B1306923) acts as a key intermediate in the synthesis of 3,4-ethylenedioxythiophene (EDOT) researchgate.netyacooscience.com. EDOT is the monomer used to produce poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer in various electronic applications researchgate.netyacooscience.com.

3,4-Dibromothiophene (B32776) is employed as an intermediate in the synthesis of 3,4-dimethoxythiophene, thus indirectly contributing to the production of EDOT and PEDOT yacooscience.comgoogle.com.

N,N-diethylthiophene-3-carboxamide has been used as an intermediate in the synthesis of diketopyrrolopyrrole-based oligomers, which are investigated for their application in efficient solution-processed organic solar cells mdpi.com.

These examples highlight the importance of thiophene derivatives in constructing functional molecules and materials through sophisticated synthetic routes.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C8H12S | nih.gov |

| Molecular Weight | 140.25 g/mol | nih.gov |

| CAS Number | 35686-14-7 | nih.gov |

| Chemical Class | Heteroarene | nih.gov |

Future Directions and Emerging Research Avenues for 3,4 Diethylthiophene

Integration with Novel Heteroatom Chemistry

Current research on thiophene (B33073) derivatives often involves the incorporation of various heteroatoms to tune their electronic and physical properties. For 3,4-diethylthiophene, a systematic exploration of its reactivity with novel heteroatoms could yield a new class of functional materials. Future research could focus on:

Phosphorus and Boron Integration: Investigating the incorporation of phosphorus or boron into the thiophene ring or as substituents on the diethyl groups. This could lead to new phosphorescent or electron-deficient materials with applications in organic light-emitting diodes (OLEDs) and as sensors.

Heavier Chalcogen Analogues: Synthesizing and studying the properties of 3,4-diethylselenophene and 3,4-diethyltellurophene. Comparing their properties to this compound would provide fundamental insights into the role of the heteroatom on the electronic structure, charge transport, and stability of these materials. rsc.org

Coordination Chemistry with Transition Metals: Exploring the coordination of this compound to various transition metal centers. researchgate.netnih.gov The ethyl groups can influence the steric and electronic environment of the resulting metal complexes, potentially leading to novel catalysts with unique reactivity and selectivity. researchgate.netresearchgate.net

Exploration of Bio-Inspired Systems and Bioconjugation

The development of bio-inspired and biocompatible electronic materials is a rapidly growing field. While research on the direct bioconjugation of this compound is limited, its structural motifs can be incorporated into larger systems for biological applications.

Future research avenues include:

Bio-based Thiophene Synthesis: Developing synthetic routes to this compound and its derivatives from renewable, bio-based starting materials. This would enhance the sustainability and biocompatibility of the resulting materials.

Thiol-Based Bioconjugation: While not specific to this compound, the broader chemistry of thiols offers a versatile platform for bioconjugation. acs.org Future work could involve functionalizing the diethyl side chains of this compound with thiol groups, enabling their attachment to biomolecules such as peptides, proteins, and DNA. acs.org This could lead to the development of new biosensors and drug delivery systems.

Bio-inspired Self-Assembly: Investigating the self-assembly of amphiphilic this compound derivatives in aqueous environments. By mimicking natural self-assembly processes, it may be possible to create well-defined nanostructures with applications in tissue engineering and regenerative medicine.

Advanced Materials Design through Molecular Engineering

Molecular engineering of conjugated polymers based on 3,4-disubstituted thiophenes, such as the well-studied poly(3,4-ethylenedioxythiophene) (PEDOT), has led to a wide range of high-performance materials. rsc.orgmit.edursc.orgresearchgate.net Similar strategies can be applied to this compound to create novel polymers with tailored properties.

Key research directions include:

Copolymerization Strategies: Synthesizing copolymers of this compound with other thiophene derivatives or different aromatic monomers. This would allow for fine-tuning of the electronic bandgap, solubility, and morphology of the resulting materials for applications in organic photovoltaics and field-effect transistors.

Side-Chain Functionalization: Modifying the ethyl side chains with various functional groups to control the intermolecular packing and solubility of poly(this compound). The length and nature of the alkyl side-chains in poly(3-alkylthiophene)s are known to significantly impact their physical and photovoltaic properties. nih.gov

Control of Polymer Regioregularity: Developing synthetic methods to control the regioregularity of poly(this compound). A high degree of regioregularity is crucial for achieving high charge carrier mobility in conducting polymers.

Table 1: Potential Impact of Molecular Engineering on Poly(this compound) Properties

| Molecular Engineering Strategy | Potential Impact on Polymer Properties | Potential Applications |

| Copolymerization | Tunable bandgap, improved processability | Organic photovoltaics, electrochromic devices |

| Side-chain functionalization | Enhanced solubility, controlled morphology | Printable electronics, sensors |

| Control of regioregularity | Increased charge carrier mobility | Organic field-effect transistors, thermoelectrics |

Interdisciplinary Research with Nanoscience and Catalysis

The integration of this compound-based materials with nanoscience and catalysis opens up new possibilities for creating advanced functional systems.

Emerging research avenues in this area include:

Nanocomposites: Fabricating nanocomposites of poly(this compound) with inorganic nanomaterials such as metal oxides (e.g., TiO2, SnO2), clay, or carbon nanotubes. rsc.orgmdpi.com These hybrid materials could exhibit enhanced mechanical, electrical, and electrochemical properties for applications in energy storage and conversion. rsc.orgmdpi.comresearchgate.net

Catalyst Support Materials: Utilizing the conductivity and stability of poly(this compound) as a support material for catalytic nanoparticles. The polymer matrix can prevent the aggregation of nanoparticles and facilitate charge transfer processes, leading to improved catalytic activity and stability.

Thiophene-Based Catalysis: Investigating the catalytic activity of this compound-metal complexes in various organic transformations. The electronic properties of the thiophene ligand can influence the catalytic cycle, offering opportunities for the development of novel and efficient catalytic systems. acs.orgbenthamdirect.com

Q & A

Q. What are the established synthetic routes for 3,4-diethylthiophene, and what key reagents are involved?

- Methodological Answer : A common approach involves condensation reactions using diethyloxalate and thiodiglycolic acid under anhydrous conditions. Key reagents include tetrahydrofuran (THF) as a solvent, tetrabutylammonium perchlorate (TBAPC) as a supporting electrolyte, and lithium chloride for catalytic activation. Precursors like diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate are synthesized first, followed by selective alkylation or reduction steps . Advanced protocols may employ Pd-catalyzed cross-coupling (e.g., using bis(tri-n-butyltin) sulfide) to introduce ethyl groups, as seen in analogous thiophene derivatization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated solvents (e.g., CDCl₃) to resolve ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂). Compare with literature data for thiophene derivatives to confirm substitution patterns .

- Infrared Spectroscopy (IR) : Identify C-S stretching vibrations (~600–700 cm⁻¹) and aromatic C-H bends (~800–900 cm⁻¹).

- Mass Spectrometry (MS) : Employ high-resolution MS to distinguish molecular ion peaks (e.g., [M+H]⁺ at m/z 156.1) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent oxidation or degradation .

- Disposal : Neutralize waste with dilute sodium bicarbonate and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare with computational predictions (e.g., density functional theory (DFT)-simulated NMR spectra) to validate experimental shifts .

- Solvent Effects : Test in multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.

- Steric/Electronic Analysis : Use NOESY or COSY to detect through-space interactions between ethyl groups and the thiophene ring, which may explain unexpected splitting patterns .

Q. What strategies optimize the regioselectivity of ethyl group introduction in thiophene systems?

- Methodological Answer :

- Directing Groups : Temporarily install electron-withdrawing groups (e.g., –COOH) at the 2,5-positions to direct ethylation to 3,4-positions, followed by decarboxylation .

- Catalytic Systems : Use Pd(PPh₃)₄ with tributyltin reagents for selective cross-coupling, achieving >90% regioselectivity under microwave-assisted conditions (80°C, 1 hour) .

Q. How does steric hindrance from ethyl groups impact the electronic properties of this compound in materials science applications?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure oxidation potentials (e.g., in acetonitrile with TBAPC) to assess HOMO/LUMO levels. Ethyl groups typically raise HOMO due to electron-donating effects, enhancing conductivity in polymers .

- X-ray Crystallography : Resolve crystal structures to quantify dihedral angles between thiophene and ethyl groups; angles >30° indicate significant steric distortion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Parameter Replication : Systematically vary reaction parameters (e.g., temperature, solvent polarity) from conflicting studies to identify critical factors. For example, yields drop below 50% if THF is not rigorously dried .

- Byproduct Analysis : Use GC-MS to detect side products (e.g., over-alkylated species) that may reduce yields. Adjust stoichiometry of ethylating agents (e.g., EtBr) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.